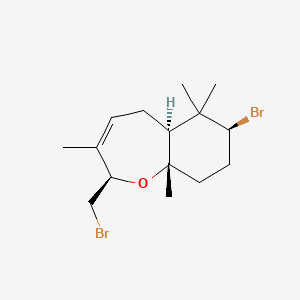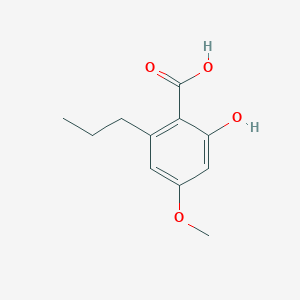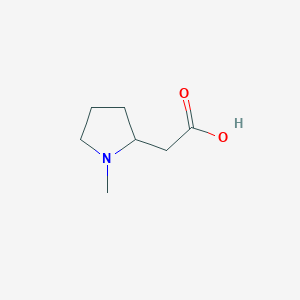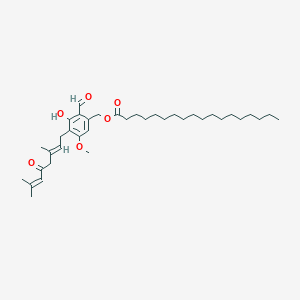
N-(2-Chloropyridin-4-yl)-N-phenylurea
Overview
Description
N-(2-Chloropyridin-4-yl)-N-phenylurea (CPPU) is a chemical compound with a wide range of applications and potential uses in the scientific research field. CPPU has been studied extensively over the past several decades and has been found to exhibit a variety of biochemical and physiological effects.
Scientific Research Applications
Antiviral and Pesticidal Activities
N-(2-Chloropyridin-4-yl)-N-phenylurea derivatives have been investigated for their antiviral properties, particularly against the tobacco mosaic virus (TMV). Some compounds in this category have demonstrated significant activity, outperforming established antivirals like virazole in certain assays (Yuan et al., 2011). Additionally, research into similar compounds has revealed promising antifungal and antibacterial properties, indicating a broad spectrum of potential pesticide applications (Narayana et al., 2007).
Crystal Structure and Solid-State Organization
The crystal structures of fluorinated N-(2-Chloropyridin-4-yl)-N-phenylurea derivatives have been studied to understand the influence of fluorination on solid-state organization. This research highlights the role of fluorine-based intermolecular interactions in crystal packing, providing insights into the physicochemical properties of these compounds (Abad et al., 2006).
Agricultural Applications
In agriculture, some derivatives of N-(2-Chloropyridin-4-yl)-N-phenylurea, like Forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea, FCF), have been utilized as plant growth regulators. Studies have explored the transformation products of FCF in postharvest kiwifruit, which is important for understanding the environmental and health implications of its use (Zhang et al., 2017).
Cytokinin Activity
Some phenylurea derivatives, including N-(2-Chloropyridin-4-yl)-N-phenylurea, have been found to exhibit cytokinin activity. This activity is crucial in plant biology, as cytokinins are hormones that influence various aspects of plant growth and development. Their impact on processes like leaf senescence and chlorophyll content has been studied, providing valuable information for agricultural and horticultural applications (Sergiev et al., 2007).
Potential Anticancer Properties
Some related compounds have been identified as potential apoptosis inducers, showing activity against various cancer cell lines. This discovery is significant for the development of new anticancer agents and understanding their molecular targets (Zhang et al., 2005).
Environmental Impacts and Bioremediation
The environmental fate of phenylurea herbicides, including their transformation during water treatment processes, has been a subject of study. This research is crucial for assessing the environmental impact of these compounds and developing strategies for their bioremediation (Chen et al., 2015).
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-1-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-15-11)16(12(14)17)9-4-2-1-3-5-9/h1-8H,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKWKLMCALCWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC(=NC=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579237 | |
| Record name | N-(2-Chloro-4-pyridinyl)-N-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-pyridyl)-1-phenylurea | |
CAS RN |
113282-37-4 | |
| Record name | N-(2-Chloro-4-pyridinyl)-N-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B1256012.png)






![(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1256025.png)
![magnesium;(E)-3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl)prop-2-enoic acid](/img/structure/B1256027.png)
![Cyclo[18]carbon](/img/structure/B1256028.png)



